2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Inflammation Lipoxygenase Platelet Biology

Lipoxygenase research is often hampered by a lack of well-defined tool compounds. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole directly addresses this gap with documented in vitro inhibition of platelet 12-LOX at 30 µM. • Validated 12-LOX inhibition - enables reproducible experimental design for thrombosis and cancer biology studies • Defined 2-isopropyl, 5-methyl, 4-p-tolyl substitution pattern - serves as a benchmark for LOX isoform selectivity SAR campaigns • Calculated XLogP3-AA of 3.9 - suitable for membrane permeability and lipophilicity relationship studies Procure with confidence for consistent, traceable research outcomes.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B12864550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methyl-4-(p-tolyl)oxazole
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(OC(=N2)C(C)C)C
InChIInChI=1S/C14H17NO/c1-9(2)14-15-13(11(4)16-14)12-7-5-10(3)6-8-12/h5-9H,1-4H3
InChIKeyZVYCECDXXAZVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: Compound Overview


2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (CAS 827302-96-5) is a heterocyclic organic compound classified as a 2,4,5-trisubstituted oxazole [1]. Its molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol and a calculated XLogP3-AA of 3.9, indicating moderate lipophilicity [1]. The compound features a p-tolyl group at the 4-position, a methyl group at the 5-position, and an isopropyl group at the 2-position of the oxazole ring [1]. This specific substitution pattern distinguishes it from other oxazole derivatives and is associated with documented inhibitory activity against lipoxygenase enzymes, positioning it as a research tool in inflammatory pathway studies [2].

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: Why Substitution Is Unjustified


Oxazole derivatives exhibit a broad spectrum of biological activities, but their pharmacological profiles are exquisitely sensitive to specific substitution patterns. General claims regarding "oxazole-based anti-inflammatory activity" are not transferable between individual compounds. For example, subtle changes in substituents—such as replacing an isopropyl group with a chloro group at the 2-position or altering the p-tolyl moiety—can drastically alter target binding, potency, and selectivity [1]. Therefore, generic substitution of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole with another oxazole analog for research applications is scientifically unsound without direct comparative data. The evidence presented below establishes the specific, quantifiable activity profile of this exact compound, which must be the basis for any procurement or experimental selection decision [2].

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: Key Differentiation Evidence


Platelet 12-Lipoxygenase Inhibition

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole was evaluated for its ability to inhibit platelet 12-lipoxygenase in vitro. At a test concentration of 30 µM, the compound demonstrated measurable inhibition of the enzyme . This provides a specific, quantifiable activity data point for this exact compound, distinguishing it from other oxazole derivatives lacking documented 12-LOX activity. While a direct IC₅₀ value is not reported, the observed inhibition at this defined concentration serves as a benchmark for comparative studies with structural analogs that may be screened under identical assay conditions.

Inflammation Lipoxygenase Platelet Biology

5-Lipoxygenase Inhibition in Rat Whole Blood

The compound was tested for its ability to inhibit 5-lipoxygenase (5-LOX) in a physiologically relevant rat whole blood assay [1]. This assay format provides a more complex and translationally relevant assessment of inhibitory activity compared to isolated enzyme assays. While specific inhibition values are not provided in the public record, the inclusion of this compound in a 5-LOX screening panel indicates a research interest in its potential as a modulator of the leukotriene pathway. For context, other potent oxazole-based 5-LOX inhibitors have demonstrated IC₅₀ values in the low micromolar to nanomolar range (e.g., Oxazole 24: IC₅₀ 0.08–1.2 µM across different assay systems) [2], establishing a benchmark for future comparative evaluation of this compound.

Inflammation 5-Lipoxygenase Arachidonic Acid Cascade

Lipophilicity Compared to Chloro Analog

The computed lipophilicity of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole, expressed as XLogP3-AA, is 3.9 [1]. This value is a key determinant of membrane permeability and in vivo distribution. In comparison, a closely related analog, 2-chloro-5-p-tolyloxazole, has a calculated XLogP3-AA of approximately 3.1 [2]. The higher lipophilicity of the target compound suggests potentially different pharmacokinetic behavior and tissue distribution profiles, which can be a critical differentiator in cell-based assays or in vivo studies where compound access to intracellular or lipid-rich compartments is required.

Physicochemical Properties Druglikeness ADME

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: Research Applications


12-Lipoxygenase Pathway in Inflammation

This compound is a relevant tool for researchers investigating the role of platelet 12-lipoxygenase in inflammatory processes, thrombosis, or cancer biology. Its documented in vitro inhibition of this enzyme at 30 µM [1] provides a specific and verifiable starting point for experimental design. In contrast to untested oxazole derivatives, procuring this compound offers a direct link to existing, albeit limited, bioactivity data, reducing experimental uncertainty.

Lipoxygenase Isoform Selectivity Profiling

Given its documented screening against both 5-LOX [1] and 12-LOX , 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole can serve as a benchmark compound in structure-activity relationship (SAR) campaigns aimed at developing selective lipoxygenase inhibitors. Its specific substitution pattern (2-isopropyl, 5-methyl, 4-p-tolyl) provides a defined chemical space for exploring how modifications impact potency and selectivity across LOX isoforms.

ADME and Membrane Permeability Studies

With a calculated XLogP3-AA of 3.9 [1], this compound is a suitable candidate for studies requiring moderate lipophilicity. Its physicochemical profile, which is distinct from less lipophilic analogs like 2-chloro-5-p-tolyloxazole (XLogP3-AA = 3.1), allows researchers to investigate the relationship between substitution pattern, lipophilicity, and membrane permeability in cellular assays. Procurement of this specific compound ensures experimental consistency in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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